N,N'-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine
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Overview
Description
N,N’-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, including anticancer, antibacterial, and antimalarial properties . This compound is characterized by its three planar aromatic rings, each containing a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 positions .
Preparation Methods
The synthesis of N,N’-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine typically involves the condensation of 3,6-diaminoacridine with 3-chlorobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride (ZnCl₂) or hydrochloric acid (HCl) to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final compound.
Chemical Reactions Analysis
N,N’-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Scientific Research Applications
N,N’-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and inhibiting DNA synthesis . This intercalation can lead to high levels of mutation in the copied DNA strands, preventing bacterial reproduction and inhibiting cancer cell growth .
Comparison with Similar Compounds
N,N’-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine can be compared with other similar compounds such as:
Acriflavine: Shares the acridine-3,6-diamine structural component and is used as an antibacterial agent.
Proflavine: Another acridine derivative with similar DNA intercalation properties, used as a topical antiseptic.
3,6-Diaminoacridine: A precursor for the synthesis of various acridine derivatives, known for its antibacterial properties.
These compounds share similar structural features and biological activities, but N,N’-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine is unique due to the presence of the 3-chlorophenyl groups, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C27H17Cl2N3 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[6-[(3-chlorophenyl)methylideneamino]acridin-3-yl]methanimine |
InChI |
InChI=1S/C27H17Cl2N3/c28-22-5-1-3-18(11-22)16-30-24-9-7-20-13-21-8-10-25(15-27(21)32-26(20)14-24)31-17-19-4-2-6-23(29)12-19/h1-17H |
InChI Key |
AERGKPKRWROQET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)N=CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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